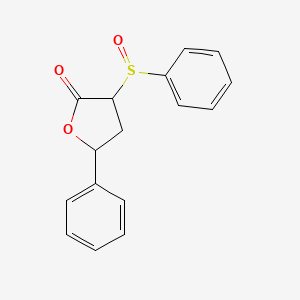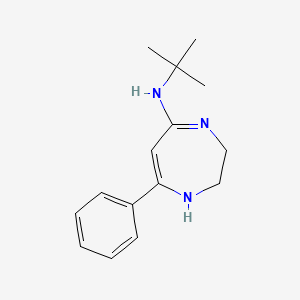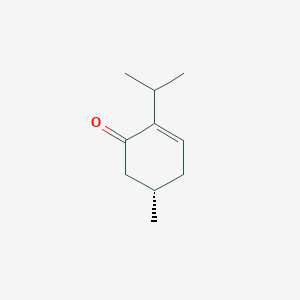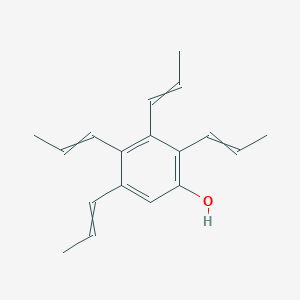![molecular formula C18H16O2S2 B14632019 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- CAS No. 52894-99-2](/img/structure/B14632019.png)
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- is an organic compound with the molecular formula C18H16O2S2. This compound is known for its unique structure, which includes two phenyl groups and a bis(methylthio)methylene group attached to a 1,3-propanedione backbone. It is used in various scientific research applications due to its interesting chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- typically involves the reaction of 1,3-diphenyl-1,3-propanedione with bis(methylthio)methylene reagents under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is often maintained at room temperature to slightly elevated temperatures to ensure optimal yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the bis(methylthio)methylene group to a bis(methylthio)methyl group.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Bis(methylthio)methyl derivatives.
Substitution Products: Halogenated or nitrated phenyl derivatives.
Aplicaciones Científicas De Investigación
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- involves its interaction with various molecular targets and pathways. The bis(methylthio)methylene group can interact with nucleophiles, leading to the formation of covalent bonds with biological molecules. This interaction can disrupt normal cellular processes, leading to the compound’s observed biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-1,3-propanedione: Lacks the bis(methylthio)methylene group, making it less reactive in certain chemical reactions.
2-Methyl-1,3-diphenyl-1,3-propanedione: Contains a methyl group instead of the bis(methylthio)methylene group, resulting in different chemical properties.
Uniqueness
1,3-Propanedione, 2-[bis(methylthio)methylene]-1,3-diphenyl- is unique due to the presence of the bis(methylthio)methylene group, which imparts distinct reactivity and biological activity compared to similar compounds. This makes it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
52894-99-2 |
|---|---|
Fórmula molecular |
C18H16O2S2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
2-[bis(methylsulfanyl)methylidene]-1,3-diphenylpropane-1,3-dione |
InChI |
InChI=1S/C18H16O2S2/c1-21-18(22-2)15(16(19)13-9-5-3-6-10-13)17(20)14-11-7-4-8-12-14/h3-12H,1-2H3 |
Clave InChI |
DBSTVUOALKQZCY-UHFFFAOYSA-N |
SMILES canónico |
CSC(=C(C(=O)C1=CC=CC=C1)C(=O)C2=CC=CC=C2)SC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Amino-3-nitro-5-(trifluoromethyl)phenyl]naphthalene-1-carboxamide](/img/structure/B14631945.png)
![2(3H)-Benzofuranone, 3-[(dimethylamino)methyl]hexahydro-](/img/structure/B14631952.png)

![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


![Butyl 4-[(dimethylcarbamothioyl)amino]benzoate](/img/structure/B14631983.png)

![3-{[Ethyl(phenyl)amino]methyl}benzene-1-sulfonamide](/img/structure/B14631994.png)

![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)


